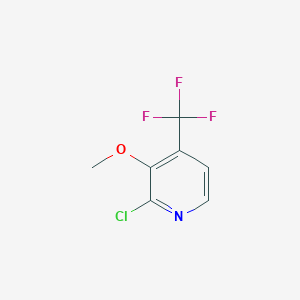

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine

Description

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a trifluoromethyl (-CF₃) group at position 4, a methoxy (-OCH₃) group at position 3, and a chlorine atom at position 2. This compound is of interest in medicinal chemistry and agrochemical research due to the electron-withdrawing effects of the -CF₃ and -Cl groups, which enhance stability and influence binding interactions with biological targets .

Properties

IUPAC Name |

2-chloro-3-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEVFUDJYGVBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201232517 | |

| Record name | Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211588-85-0 | |

| Record name | Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211588-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-3-methoxy-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201232517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination and Trifluoromethylation of Pyridine Derivatives

Method Overview:

The predominant industrial synthesis of related trifluoromethylpyridines, such as 2-chloro-3-trifluoromethylpyridine, relies on chlorination of methylpyridine compounds followed by fluorination. This process typically involves chlorination of methyl groups attached to the pyridine ring, subsequent fluorination, and chlorination of the ring itself to introduce the trifluoromethyl group at specific positions.

- The vapor-phase reactor method, which involves chlorination of methylpyridines like 3-picoline, followed by fluorination, is widely used.

- For example, chlorination of 2- or 4-picolines yields chloromethyl intermediates, which are fluorinated to produce trifluoromethyl derivatives.

- The process yields various products, including 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can be further manipulated to obtain the desired trifluoromethylpyridine derivatives.

Reaction Data Table (Representative Yields):

This method emphasizes high-temperature chlorination and fluorination, often utilizing vapor-phase reactors with catalysts like aluminum fluoride.

Direct Synthesis via Chlorination and Methoxylation

Method Overview:

Recent advances include direct chlorination of pyridine rings followed by methoxylation to introduce the methoxy group at the 3-position. This approach is advantageous for large-scale synthesis due to milder conditions and better resource utilization.

- A notable method involves chlorination of 2,3,6-trichloro-5-trifluoromethyl pyridine, followed by selective substitution of chlorine atoms with methoxy groups.

- The methoxy group can be introduced via nucleophilic substitution using methylating agents under controlled conditions, typically in polar aprotic solvents.

- Chlorination of pyridine derivatives at specific positions using chlorine gas or N-chlorosuccinimide (NCS).

- Subsequent nucleophilic substitution with methanol or methylating agents like dimethyl sulfate or methyl iodide, under basic conditions, to install the methoxy group.

Note:

This method benefits from the availability of pyridine intermediates and offers high regioselectivity, although reaction conditions must be carefully optimized to prevent over-substitution or side reactions.

Synthesis via Multi-Component Assembly

Method Overview:

An alternative approach involves constructing the pyridine ring with trifluoromethyl and methoxy functionalities through multi-component reactions (MCRs). This strategy often employs cyclocondensation of suitable aldehydes, nitriles, and trifluoromethyl precursors.

- Cyclocondensation of 3-methylbutanal with trifluoroacetoacetate derivatives, followed by chlorination and methoxylation, yields the target compound.

- This method allows for modular synthesis, enabling structural modifications and optimization for industrial scale.

Summary Table of Preparation Methods

| Method Type | Raw Materials | Key Reactions | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Vapor-phase chlorination & fluorination | Methylpyridines (e.g., 3-picoline) | Chlorination, fluorination | 200-400°C, vapor-phase reactor | High yields, scalable | Harsh conditions, high energy consumption |

| Direct chlorination & methoxylation | Pyridine derivatives | Chlorination, nucleophilic substitution | Mild to moderate temperatures, polar solvents | Selectivity, milder conditions | Requires precise control |

| Multi-component cyclocondensation | Aldehydes, nitriles, trifluoromethyl sources | Cyclocondensation, chlorination, substitution | Variable | Structural diversity | Multi-step, complex purification |

Notes on the Synthesis of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine)

- The synthesis typically begins with a suitably substituted pyridine precursor, such as 2,3,6-trichloro-5-trifluoromethyl pyridine, which undergoes selective chlorination and substitution reactions.

- The methoxy group is introduced via nucleophilic substitution of a chlorinated intermediate with methylating agents, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The trifluoromethyl group is incorporated either via direct trifluoromethylation using reagents like trifluoromethyl copper or through fluorination of chlorinated intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of piperidine derivatives.

Scientific Research Applications

Applications in Agrochemicals

The primary application of 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine lies in its role as an intermediate in the synthesis of agrochemicals. Notably:

- Pesticide Development : Compounds with trifluoromethyl groups are known for their biological activity and efficacy in crop protection. For example, derivatives of trifluoromethylpyridines have been utilized in the formulation of several pesticides that protect crops from pests and diseases .

- Market Approval : Several agrochemical products containing this compound have received market approval, indicating its viability and effectiveness in agricultural applications .

Pharmaceutical Applications

In addition to its use in agrochemicals, this compound has potential applications in pharmaceuticals:

- Drug Intermediates : The compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique chemical structure allows for modifications that can enhance the pharmacological properties of drugs .

- Clinical Trials : There are ongoing clinical trials exploring the efficacy of drugs derived from trifluoromethylpyridines, including those containing this compound .

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents on the pyridine ring critically determine physicochemical properties and bioactivity:

- 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1227563-94-1): Substitutents at positions 2 (methoxy), 3 (-CF₃), and 4 (Cl).

- 2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6): Lacks the methoxy group but shares -Cl (position 2) and -CF₃ (position 4). Its simpler structure (MW 175.55 g/mol) is used as a laboratory chemical .

- 4-Chloro-3-methoxy-2-methylpyridine (CAS 107512-34-5): Replaces -CF₃ with a methyl group (-CH₃) at position 2. The methyl group introduces steric bulk but reduces electron withdrawal, likely decreasing reactivity compared to the target compound .

Physicochemical Properties

Key properties inferred from analogs:

*Estimated based on molecular formula C₇H₅ClF₃NO.

Structure-Activity Relationships (SAR)

Evidence from related pyridine derivatives highlights trends:

- Trifluoromethyl Position : Both 3-CF₃ and 4-CF₃ in pyridine rings show comparable biological activity in enzyme inhibition studies, suggesting positional flexibility for this group .

- Chlorine Substitution: Dichlorination (e.g., 2,4-dichloro analogs) enhances antibacterial activity compared to mono-chloro derivatives, implying that additional electron withdrawal improves target binding .

- Methoxy vs.

Data Tables

Table 1: Structural Comparison of Pyridine Derivatives

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | 2-Cl, 3-OCH₃, 4-CF₃ | C₇H₅ClF₃NO | 211.57 | Not available |

| 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine | 2-OCH₃, 3-CF₃, 4-Cl | C₇H₅ClF₃NO | 211.57 | 1227563-94-1 |

| 2-Chloro-4-(trifluoromethyl)pyridine | 2-Cl, 4-CF₃ | C₆H₃ClF₃N | 175.55 | 81565-18-6 |

| 4-Chloro-3-methoxy-2-methylpyridine | 2-CH₃, 3-OCH₃, 4-Cl | C₇H₈ClNO | 157.60 | 107512-34-5 |

Biological Activity

2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine is a heterocyclic compound belonging to the pyridine family, characterized by a unique combination of functional groups that endow it with various biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular structure of this compound features:

- Chlorine atom at the 2-position

- Methoxy group (OCH₃) at the 3-position

- Trifluoromethyl group (CF₃) at the 4-position

This configuration contributes to its chemical reactivity and biological activity, making it a candidate for drug development and agrochemical applications .

Synthesis

The synthesis of this compound involves several methods, typically focusing on the reaction of substituted pyridines with chlorinating agents. Various synthetic routes have been documented, indicating high yields and purity through liquid chromatography techniques .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trifluoromethylpyridine derivatives, including this compound. These compounds have shown significant activity against various bacterial strains. For instance, in vitro evaluations indicated that certain derivatives exhibit Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 5.0 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

Anti-inflammatory Properties

The anti-inflammatory potential of pyridine derivatives has been extensively studied. Notably, compounds similar to this compound have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The structure–activity relationship (SAR) studies suggest that the trifluoromethyl group enhances anti-inflammatory activity by increasing lipophilicity and modulating enzyme interactions .

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 23.8 ± 0.20 |

| Control (Celecoxib) | 0.04 ± 0.01 | 0.04 ± 0.01 |

Case Studies

- In Vivo Studies : In a carrageenan-induced paw edema model in rats, administration of a related pyridine derivative resulted in significant reduction of inflammation, suggesting similar potential for this compound.

- Toxicological Assessment : Long-term exposure studies indicate that while acute toxicity is low, chronic exposure should be minimized due to potential eye irritation and other mild effects observed in animal models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis of trifluoromethylpyridine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, regioselective functionalization of pyridine scaffolds can be achieved using halogen-directed metalation (e.g., Schlosser’s method for chloro-trifluoromethylpyridines) . Key steps include:

- Halogen activation : Chloro groups at the 2-position facilitate directed ortho-metalation, enabling methoxy group introduction at the 3-position.

- Trifluoromethyl incorporation : Use of CF₃ sources like TMSCF₃ under copper-mediated conditions .

- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to mitigate steric hindrance from the trifluoromethyl group.

Q. How can researchers validate the purity and structural identity of this compound given limited commercial analytical data?

- Methodological Answer :

- Spectroscopic analysis : Combine ¹H/¹³C NMR (e.g., characteristic CF₃ singlet at ~120 ppm in ¹³C NMR) and high-resolution mass spectrometry (HRMS) for molecular confirmation.

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Safety note : Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, N95 masks, and safety goggles to avoid inhalation or dermal contact (acute toxicity class: Oral 3) .

- Ventilation : Use fume hoods during synthesis due to potential release of volatile halogenated byproducts.

- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group at the 4-position influence regioselectivity in further functionalization reactions?

- Methodological Answer :

- DFT calculations : Apply density-functional theory (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. The CF₃ group reduces electron density at adjacent positions, directing electrophilic attacks to the 5- or 6-positions .

- Experimental validation : Perform Suzuki-Miyaura coupling with aryl boronic acids; monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in reported melting points or spectroscopic data for this compound across studies?

- Methodological Answer :

- Crystallography : Obtain single-crystal X-ray data (e.g., using Mo-Kα radiation) to confirm molecular packing and polymorphism .

- Reproducibility checks : Compare solvent systems (e.g., recrystallization in ethanol vs. hexane) to identify solvent-dependent polymorphism .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems (e.g., C–H activation)?

- Methodological Answer :

- Reactivity descriptors : Calculate Fukui indices (for nucleophilic/electrophilic sites) and local softness using Gaussian 16.

- Catalyst screening : Simulate interactions with Pd(0)/NHC catalysts to identify optimal ligand frameworks for C–H bond activation .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.